![molecular formula C24H19NO3S2 B2676982 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797620-85-9](/img/structure/B2676982.png)
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiopropamine, a thiophene-based compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene is considered to be a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Organosoluble and Optically Transparent Polyamides with Xanthene
A study conducted by Guo et al. (2015) focused on the synthesis of new organosoluble and optically transparent polyamides containing xanthene units. These polyamides exhibit high glass transition temperatures, excellent thermal stability, and low moisture absorption, making them suitable for high-performance applications. The materials also showed high transparency, suggesting potential applications in optical materials and electronics (Guo et al., 2015).
Antimicrobial Agents
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone, which were evaluated for their antimicrobial properties. This research highlights the potential of thiophene-related compounds in developing new antimicrobial agents, showcasing their broad spectrum of activity against various bacterial and fungal strains (Desai et al., 2011).
Synthesis and Characterization of Thiophene Carboxamides
Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis, characterization, and antimicrobial evaluation of thiophene carboxamides, contributing to the understanding of how structural modifications affect biological activity. This work underscores the importance of thiophene derivatives in medicinal chemistry, particularly in designing compounds with potential therapeutic applications (Talupur et al., 2021).
Energetics and Reactivity of Xanthene and Thioxanthene Derivatives
A computational study by Freitas, Gomes, and Ribeiro da Silva (2013) provided insights into the energetics and reactivity of xanthene and thioxanthene derivatives. Understanding the electronic properties and potential energy maps of these compounds could inform their application in various chemical reactions and material science projects (Freitas et al., 2013).
Mechanism of Action
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential biological applications . They are utilized in industrial chemistry and material science as corrosion inhibitors , and have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S2/c26-23(15-11-12-29-14-15)21-10-9-16(30-21)13-25-24(27)22-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22/h1-12,14,22-23,26H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMTJQRVINVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide |
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